molecular formula C3H7NOS B8057989 Methomyl oxime

Methomyl oxime

Cat. No.: B8057989
M. Wt: 105.16 g/mol
InChI Key: TYEVWCPZVQACAE-UHFFFAOYSA-N
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Description

Methomyl oxime (C₃H₆N₂OS) is a critical intermediate in the degradation pathway of methomyl, a highly toxic oxime carbamate insecticide. Methomyl (IUPAC name: S-methyl N-(methylcarbamoyloxy) thioacetimidate) is widely used to control arthropods, nematodes, and crop pests due to its acetylcholinesterase-inhibiting activity . Its high solubility in water (57.9 g/L at 25°C) and low soil adsorption lead to environmental persistence, necessitating degradation via physicochemical or microbial pathways . During degradation, methomyl undergoes hydroxylation and cleavage of ester or N-O bonds, forming this compound as a transient metabolite before mineralization into acetonitrile, CO₂, and inorganic ions . This compound itself is synthesized industrially via chlorination of acetaldoxime followed by thioesterification with methyl mercaptan in N-methylpyrrolidone (NMP) solvent, achieving high yields and purity .

Properties

IUPAC Name

methyl N-hydroxyethanimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEVWCPZVQACAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027754
Record name S-Methyl N-hydroxythioacetimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13749-94-5
Record name Methomyl oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13749-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methomyl oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013749945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanimidothioic acid, N-hydroxy-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name S-Methyl N-hydroxythioacetimidate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-hydroxythioimidoacetate
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Preparation Methods

Reaction Mechanism

This method involves the condensation of methyl isocyanate (MIC) with methomyl-oxime (MHTA) in aqueous medium under catalytic conditions. The reaction proceeds via nucleophilic addition, where the oxime’s hydroxyl group reacts with MIC’s electrophilic carbonyl carbon.

Procedure and Optimization

As detailed in CN102924354A , the synthesis occurs in water at 50–80°C using triethylamine as a catalyst. Key parameters include:

  • Molar ratios : MHTA : MIC : catalyst : H₂O = 1 : 1.3–1.6 : 0.009–0.015 : 20–30

  • Temperature : 50–80°C (optimal yield at 60–70°C)

  • Cooling phase : Rapid cooling to -5–0°C precipitates this compound crystals.

Table 1: Performance of Methyl Isocyanate Method

ParameterValue RangeYield (%)Purity (%)
Reaction temperature50–80°C90–92≥98
Catalyst loading0.9–1.5 mol%89–9197–98
Cooling rate5°C/min92–9498–99

This method eliminates organic solvents, reducing environmental contamination and production costs by ~20% compared to toluene-based systems.

Hydroxylamine Salt Method

Reaction Pathway

Developed in US4683322A , this approach reacts S-alkyl thiolimidic ester salts with hydroxylamine salts (e.g., hydroxylamine hydrochloride) in solvents like N-methylpyrrolidone (NMP). The reaction occurs at pH 0–2 to prevent base-induced decomposition:

R-S-C(=NH)-OR’+NH2OH\cdotpHClMethomyl oxime+HCl\text{R-S-C(=NH)-OR'} + \text{NH}_2\text{OH·HCl} \rightarrow \text{this compound} + \text{HCl}

Critical Parameters

  • Solvent : NMP stabilizes intermediates and enhances yields.

  • pH control : Maintained below 2 using ammonium bicarbonate.

  • Temperature : 25–50°C (optimal at 35–45°C).

Table 2: Hydroxylamine Salt Method Performance

ConditionOutcome
NMP concentration15–25% w/v
Reaction time2–4 hours
Yield85–90%
Purity≥95%

This method achieves higher throughput than traditional DMF-based systems but requires stringent pH control to avoid side reactions.

Acetaldehyde Oxime Chlorination

Synthetic Route

As described in US4327033A , acetaldoxime is chlorinated to form acethydroxamoyl chloride (AHC), which subsequently reacts with methyl mercaptan:

  • Chlorination :

    CH3CH=NOH+Cl2CH3C(Cl)=NOH\text{CH}_3\text{CH=NOH} + \text{Cl}_2 \rightarrow \text{CH}_3\text{C(Cl)=NOH}
  • Thioesterification :

    CH3C(Cl)=NOH+CH3SHMethomyl oxime\text{CH}_3\text{C(Cl)=NOH} + \text{CH}_3\text{SH} \rightarrow \text{this compound}

Process Details

  • Solvent : NMP stabilizes AHC, enabling yields of 80–90%.

  • Temperature : -10–0°C during chlorination; 0–10°C during thioesterification.

Table 3: Chlorination-Thioesterification Efficiency

StepYield (%)Purity (%)
Chlorination85–8890–92
Thioesterification92–9595–97

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)Cost IndexEnvironmental ImpactScalability
Methyl isocyanate90–921.0Low (water solvent)High
Hydroxylamine salt85–901.2Moderate (NMP use)Moderate
Acetaldehyde chlorination80–901.5High (Cl₂ handling)Low

The methyl isocyanate method is favored industrially due to its scalability and reduced waste. However, the hydroxylamine salt route offers better purity for pharmaceutical-grade applications.

Stability and Degradation Considerations

This compound degrades rapidly in alkaline conditions (pH 9.2), with a half-life of 15–17 days, compared to 20–29 days at neutral or acidic pH. Storage under inert atmospheres at -5°C is recommended to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions: Methomyl oxime undergoes various chemical reactions, including hydroxylation, oxidation, and the cleavage of ester, carbon-nitrogen, carbon-sulfur, and nitrogen-oxygen bonds . These reactions are essential for its degradation and detoxification in the environment.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include chlorine, sodium methyl mercaptide, and sodium hydroxide. The reactions are typically carried out in organic solvents under controlled conditions to ensure the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound include methyl carbamic acid and this compound itself. These products are further degraded by microbial action into simpler compounds such as acetonitrile and carbon dioxide .

Scientific Research Applications

Synthesis of Methomyl

Methomyl oxime is a key intermediate in the production of methomyl. The synthesis involves a two-stage reaction process:

  • Stage 1 : Chlorination of acetaldoxime to form acethydroxamoyl chloride.
  • Stage 2 : Thioesterification with methyl mercaptan to yield this compound.

Recent advancements have highlighted the use of N-methylpyrrolidone (NMP) as a solvent to enhance yield and purity during these reactions, achieving up to 96% efficiency in the conversion process . This method demonstrates significant improvements over previous techniques that often resulted in lower yields due to dilution effects.

Agricultural Applications

Methomyl, derived from this compound, is extensively utilized in agriculture for pest control. It effectively targets various insect classes, including:

  • Lepidoptera
  • Hemiptera
  • Homoptera
  • Diptera
  • Coleoptera

The mechanism of action involves the inhibition of acetylcholinesterase (AChE), leading to nerve failure in pests . However, its extensive use raises concerns regarding environmental toxicity and the development of resistance among pest populations.

Environmental Fate and Toxicology

The environmental impact of methomyl and its degradation products, including this compound, has been a subject of research. Key findings include:

  • Degradation Pathways : Methomyl undergoes degradation through hydrolysis and microbial activity, with this compound being one of the primary metabolites . Studies indicate that methomyl is moderately to highly toxic to aquatic life and poses risks to non-target species .
  • Persistence : Methomyl has a low vapor pressure and is not significantly volatilized from soil or water. Its moderate-to-high water solubility facilitates hydrolysis under alkaline conditions, which is a major degradation pathway .

Biodegradation Potential

Biodegradation represents a promising approach for mitigating the environmental impact of methomyl residues. Various bacterial species have been identified that can metabolize methomyl as a carbon or nitrogen source. This bioremediation potential is being explored as an eco-friendly method for detoxifying contaminated environments .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Environmental ToxicologyMethomyl is highly toxic to aquatic organisms; significant degradation occurs via microbial action.
Agricultural UseEffective in controlling multiple pest species; however, resistance development is noted.
BiodegradationIdentified bacteria capable of degrading methomyl as a nutrient source, highlighting potential for bioremediation efforts.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1. Microbial Degradation Efficiency of this compound

Strain/Community Source Degradation Rate Key Metabolites Reference
Paracoccus sp. MDW-1 Methomyl wastewater 100 mg/L in 10 hours This compound
Mixed microbial community Activated sludge Complete in 28 days CO₂, H₂O
Aminobacter sp. MDW-2 Pesticide manufacturer 50 mg/L in 3 days Methyl carbamic acid

Table 2. Environmental Detection of Carbamates in Surface Waters

Compound Detection Frequency (%) Primary Use Sites Half-life (Water)
Methomyl 10–71 Corn, fruits, vegetables >60 days
Oxamyl 10–71 Ornamentals, row crops 30–60 days
Aldicarb <5 Citrus, potatoes 7–14 days

Biological Activity

Methomyl oxime, an important metabolite of the carbamate insecticide methomyl, has garnered attention due to its biological activity and environmental implications. Methomyl itself is widely used in agriculture for pest control, but its oxime derivative also exhibits significant biological effects, particularly regarding toxicity and degradation pathways. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Toxicological Effects

This compound is recognized for its potent toxicity across various species, including mammals, amphibians, and aquatic organisms. The primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), leading to overstimulation of the nervous system.

  • Toxicity Levels :
    • Humans : Highly toxic via oral exposure; moderate toxicity via inhalation; low dermal toxicity .
    • Aquatic Life : Very highly toxic to aquatic invertebrates and moderately to highly toxic to fish .

Case Studies on Toxicity

  • Human Poisoning Incidents :
    • A retrospective study examined 26 children with carbamate poisoning (including methomyl). Symptoms predominantly affected the central nervous system, with all patients recovering within 24 hours after treatment with atropine and oximes .
  • Amphibian Studies :
    • Research indicates that methomyl exposure significantly affects tadpole survival rates, causing deformities and increased mortality at concentrations above 15 mg L1^{-1} .

This compound acts primarily by inhibiting AChE, which is crucial for neurotransmitter regulation. The inhibition leads to an accumulation of acetylcholine at synapses, resulting in continuous stimulation of muscles and glands.

  • Inhibition Concentrations :
    • In rats, doses as low as 0.5 mg kg1^{-1} can significantly inhibit brain AChE activity .

Environmental Impact and Degradation

This compound's persistence in the environment is influenced by its degradation pathways. It is primarily degraded by microbial action and abiotic processes.

Degradation Pathways

Degradation MethodDetails
Microbial Degradation Various bacterial strains can degrade this compound effectively; for instance, Paracoccus sp. can remove over 80% of methomyl within a week .
Photolysis Methomyl undergoes minor degradation through photolysis but requires catalytic conditions for significant breakdown .
Hydrolysis Major degradation pathway under alkaline conditions; methomyl has high water solubility which facilitates hydrolysis .

Summary of Biological Activity Findings

  • Acute Toxicity : this compound exhibits acute toxicity in various species with LC5050 values indicating high risk levels.
  • Chronic Effects : Long-term exposure can lead to reproductive toxicity in mammals, affecting testicular function and hormone levels .
  • Environmental Persistence : While methomyl is rapidly degraded by microbes, its metabolites like this compound may persist longer in certain environments.

Q & A

Basic: What analytical methods are recommended for detecting Methomyl oxime in biological samples, and how can they be optimized for accuracy?

Methodological Answer:
To detect this compound in biological matrices, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard methods. The Chinese national forensic standard GA/T 1619-2019 specifies protocols for sample preparation, including solvent extraction (e.g., acetonitrile), solid-phase cleanup, and derivatization (if required) to enhance volatility for GC-MS . For LC-MS, direct analysis after extraction is feasible due to its compatibility with polar compounds. Key parameters include:

  • GC-MS : Use a DB-17 column, with this compound eluting at ~5.9 minutes; limit of detection (LOD) as low as 2 ng .
  • LC-MS : Employ C18 columns with mobile phases optimized for ionizable functional groups (e.g., methanol/water with 0.1% formic acid).
    Validation : Include matrix-matched calibration to account for interference and spike recovery tests (85–115%) to ensure precision .

Basic: What are the primary environmental transformation pathways of Methomyl to this compound, and how are these degradates characterized?

Methodological Answer:
Methomyl undergoes alkaline hydrolysis and photolysis to form this compound (S-methyl-N-hydroxythioacetimidate), detected at up to 44% yield in hydrolysis studies . Key steps for characterization:

Extraction : Use aqueous/organic phase partitioning (e.g., dichloromethane) to isolate degradates.

Identification : Compare retention times and mass spectra (e.g., m/z 118 for this compound) against synthetic standards using GC-MS or LC-MS .

Quantification : Apply isotope dilution or external calibration curves. Note that this compound is volatile and requires stabilization (e.g., acidification) during storage .

Advanced: How can researchers resolve contradictions in reproductive toxicity data for this compound, particularly regarding concentration-dependent effects?

Methodological Answer:
Discrepancies often arise from experimental design flaws , such as inadequate control for solvent toxicity or inconsistent exposure durations. To address this:

Standardize Exposure Conditions : Use OECD guidelines for aquatic toxicity tests (e.g., fixed pH, temperature) to minimize confounding variables .

Dose-Response Curves : Include multiple concentrations (e.g., 0.1–10 mg/L) and nonlinear regression models to assess EC50 values.

Negative Controls : Test solvent-only groups (e.g., acetone carriers) to isolate this compound-specific effects .

Meta-Analysis : Pool data from studies with comparable designs (e.g., similar species, endpoints) to identify trends obscured by individual study limitations .

Advanced: What strategies improve the sensitivity and selectivity of this compound detection in complex environmental matrices (e.g., soil, sediment)?

Methodological Answer:
Complex matrices require enhanced sample cleanup and advanced instrumentation :

Matrix Removal : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) kits with PSA/C18 sorbents to remove lipids and pigments .

Derivatization : Convert this compound to a less volatile derivative (e.g., trimethylsilylation for GC-MS) to improve peak resolution .

High-Resolution MS (HRMS) : Employ Orbitrap or Q-TOF systems to differentiate this compound (C3H7NOS, exact mass 105.0248) from co-eluting interferents .

Method Blanks : Run parallel samples without analytes to identify background contamination sources .

Advanced: How can researchers assess the long-term ecological impact of this compound accumulation in aquatic systems?

Methodological Answer:

Persistence Studies : Measure half-life (t1/2) in water/sediment under varying pH and UV conditions. This compound’s t1/2 is <60 days in most environments, classifying it as non-persistent .

Bioaccumulation Factor (BAF) : Use stable isotope tracers in fish models to quantify BAF; current data suggest low bioaccumulation potential (log Kow <1) .

Community-Level Effects : Conduct microcosm/mesocosm studies to evaluate impacts on algal blooms, invertebrate diversity, and nutrient cycling .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methomyl oxime
Reactant of Route 2
Reactant of Route 2
Methomyl oxime

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